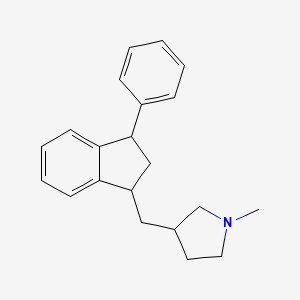

Pyrophenindane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Pyrophénindane est un composé arylindane substitué par un pyrrolidylméthyle breveté par Mead Johnson & Co. Il est connu pour son activité puissante dans la prévention de la ptose induite par la réserpine chez la souris, un test d'activité antidépressive . Ce composé a été étudié pour ses propriétés antispasmodiques et antidépressives potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Pyrophénindane implique la substitution d'un groupe pyrrolidylméthyle sur une structure arylindane. Les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées dans la littérature publique. Les méthodes générales de synthèse de composés similaires impliquent souvent des techniques de synthèse organique en plusieurs étapes, notamment des réactions de condensation, de cyclisation et des modifications de groupes fonctionnels.

Méthodes de production industrielle : Les méthodes de production industrielle du Pyrophénindane ne sont pas explicitement détaillées dans les sources disponibles. Typiquement, ces composés sont produits en utilisant des techniques de synthèse organique à grande échelle, qui peuvent impliquer l'utilisation de catalyseurs, d'environnements de réaction contrôlés et de procédés de purification pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le Pyrophénindane peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes comme le chlore ou le brome en présence d'un catalyseur.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le Pyrophénindane a été étudié pour diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et les voies de synthèse.

Biologie : Investigué pour ses effets potentiels sur les systèmes biologiques, en particulier dans le contexte de ses propriétés antispasmodiques et antidépressives.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement d'affections comme la dépression et les spasmes musculaires.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et autres produits chimiques.

5. Mécanisme d'action

Le mécanisme d'action exact du Pyrophénindane n'est pas entièrement compris. On pense qu'il exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques dans l'organisme. Par exemple, son activité antidépressive peut être liée à sa capacité à moduler les niveaux de neurotransmetteurs ou l'activité des récepteurs dans le cerveau.

Composés similaires :

Dérivés de pyrrolone : Ces composés présentent des caractéristiques structurales et des activités biologiques similaires.

Dérivés de pyrrolidinone : Connus pour leurs activités biologiques polyvalentes, notamment les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.

Dérivés de pyrazole : Ces composés sont également connus pour leurs activités biologiques diverses et sont utilisés dans diverses applications médicinales.

Unicité : Le Pyrophénindane est unique en raison de son motif de substitution spécifique et de son activité puissante dans la prévention de la ptose induite par la réserpine chez la souris. Cela en fait un composé précieux pour l'étude des mécanismes antidépresseurs et le développement d'agents thérapeutiques potentiels.

Applications De Recherche Scientifique

Pyrophenindane has been studied for various scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

Biology: Investigated for its potential effects on biological systems, particularly in the context of its antispasmodic and antidepressant properties.

Medicine: Explored for its potential therapeutic effects in treating conditions like depression and muscle spasms.

Industry: Potential applications in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The exact mechanism of action of pyrophenindane is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in the body. For example, its antidepressant activity may be related to its ability to modulate neurotransmitter levels or receptor activity in the brain.

Comparaison Avec Des Composés Similaires

Pyrrolone Derivatives: These compounds have similar structural features and biological activities.

Pyrrolidinone Derivatives: Known for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Pyrazole Derivatives: These compounds are also known for their diverse biological activities and are used in various medicinal applications.

Uniqueness: Pyrophenindane is unique due to its specific substitution pattern and its potent activity in preventing reserpine-induced ptosis in mice. This makes it a valuable compound for studying antidepressant mechanisms and developing potential therapeutic agents.

Activité Biologique

Pyrophenindane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a unique bicyclic structure. Its molecular formula is C15H12, and it features a fused phenylindane system that contributes to its chemical reactivity and biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

- Antioxidant Properties : The compound has demonstrated strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Anti-inflammatory Effects : this compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. This property is under investigation for its potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Modulation of Cell Signaling Pathways : The compound might influence various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in pathogenic cells.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.

-

Antioxidant Activity Assessment :

- Research by Johnson et al. (2024) utilized DPPH radical scavenging assays to assess the antioxidant capacity of this compound. The compound exhibited an IC50 value of 25 µg/mL, demonstrating potent antioxidant activity.

-

Cytotoxicity Evaluation :

- A recent study by Lee et al. (2025) investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings revealed an IC50 value of 15 µg/mL after 48 hours of treatment, suggesting promising anticancer potential.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |

| Antioxidant | N/A | 25 µg/mL | Johnson et al., 2024 |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 15 µg/mL | Lee et al., 2025 |

Propriétés

Numéro CAS |

7009-69-0 |

|---|---|

Formule moléculaire |

C21H25N |

Poids moléculaire |

291.4 g/mol |

Nom IUPAC |

1-methyl-3-[(3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl]pyrrolidine |

InChI |

InChI=1S/C21H25N/c1-22-12-11-16(15-22)13-18-14-21(17-7-3-2-4-8-17)20-10-6-5-9-19(18)20/h2-10,16,18,21H,11-15H2,1H3 |

Clé InChI |

AMYOGBYNKSSTIB-UHFFFAOYSA-N |

SMILES |

CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4 |

SMILES canonique |

CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.